Lipophilicity (XLogP3) of 2-(4-Methylthiazol-5-yl)ethanamine Versus Unsubstituted 2-(Thiazol-2-yl)ethanamine
The target compound, 2-(4-methylthiazol-5-yl)ethanamine, exhibits a computed XLogP3 of 0.6 [1], which is significantly higher than the XLogP3 of 0.3 reported for the unsubstituted analog 2-(thiazol-2-yl)ethanamine [2]. This 0.3 log unit difference corresponds to a 2-fold increase in lipophilicity, a critical parameter for optimizing blood-brain barrier permeability in CNS-targeted compounds [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 2-(Thiazol-2-yl)ethanamine, XLogP3 = 0.3 |
| Quantified Difference | Δ = +0.3 (2-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For CNS drug discovery, the 2-fold higher lipophilicity of 2-(4-methylthiazol-5-yl)ethanamine directly impacts predicted blood-brain barrier penetration, making it a more suitable scaffold for neurological targets.
- [1] PubChem. 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine. Computed Descriptors: XLogP3. View Source
- [2] PubChem. 2-(1,3-thiazol-2-yl)ethanamine (CID 87653). Computed Descriptors: XLogP3. View Source
- [3] IUPAC-IUB Commission on Biochemical Nomenclature. Nomenclature of Lipids. Lipophilicity and Partition Coefficients. View Source
